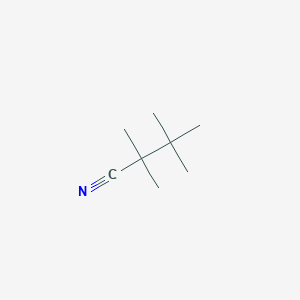
2,2,3,3-Tetramethylbutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3-Tetramethylbutanenitrile is an organic compound with the molecular formula C8H15N It is a nitrile derivative of 2,2,3,3-tetramethylbutane, characterized by the presence of a nitrile group (-C≡N) attached to a highly branched alkane structure
准备方法
Synthetic Routes and Reaction Conditions
2,2,3,3-Tetramethylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of 2,2,3,3-tetramethylbutane with a nitrile-forming reagent such as cyanogen bromide (BrCN) under basic conditions. The reaction typically proceeds as follows:
(CH3)3C−C(CH3)3+BrCN→(CH3)3C−C(CH3)3−CN+HBr
Another method involves the dehydration of 2,2,3,3-tetramethylbutanamide using a dehydrating agent like phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2):
(CH3)3C−C(CH3)3−CONH2P2O5(CH3)3C−C(CH3)3−CN+H2O
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions may vary depending on the specific requirements of the production process.
化学反应分析
Types of Reactions
2,2,3,3-Tetramethylbutanenitrile undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid or amide under acidic or basic conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the nitrile carbon is attacked by nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (H2/Pd-C).
Substitution: Nucleophiles such as Grignard reagents (RMgX), organolithium reagents (RLi).
Major Products Formed
Hydrolysis: 2,2,3,3-Tetramethylbutanoic acid or 2,2,3,3-tetramethylbutanamide.
Reduction: 2,2,3,3-Tetramethylbutylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,2,3,3-Tetramethylbutanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2,3,3-tetramethylbutanenitrile depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to an amine through the transfer of electrons from the reducing agent to the nitrile carbon. The molecular targets and pathways involved vary based on the reaction conditions and the specific application of the compound.
相似化合物的比较
2,2,3,3-Tetramethylbutanenitrile can be compared with other similar nitrile compounds, such as:
2,2,3,3-Tetramethylbutane: The parent hydrocarbon without the nitrile group.
2,2,3,3-Tetramethylbutanamide: The amide derivative of 2,2,3,3-tetramethylbutane.
2,2,3,3-Tetramethylbutanoic acid: The carboxylic acid derivative of 2,2,3,3-tetramethylbutane.
生物活性
2,2,3,3-Tetramethylbutanenitrile, a nitrile compound, has garnered interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on its biological effects, including its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
This compound is characterized by a branched structure with a nitrile functional group. Its chemical formula is C8H15N, and it is classified under aliphatic nitriles. The structural formula can be represented as follows:
Antioxidant Properties
Recent studies have indicated that this compound exhibits significant antioxidant activity. This property is essential for mitigating oxidative stress in biological systems. The compound has been shown to reduce reactive oxygen species (ROS) levels in various cellular models, thereby protecting cells from oxidative damage.
Cytotoxicity and Anticancer Activity
Research on the cytotoxic effects of this compound has demonstrated its potential as an anticancer agent. In vitro studies have revealed that the compound can induce apoptosis in cancer cell lines while exhibiting low toxicity to normal cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (cervical cancer) | 12 | 10 |
| MCF-7 (breast cancer) | 15 | 8 |
| Normal fibroblasts | >100 | - |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, this compound significantly reduced the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests a potential therapeutic role in conditions characterized by chronic inflammation.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of ROS Production : The compound inhibits enzymes involved in ROS generation.
- Modulation of Signaling Pathways : It affects key signaling pathways such as NF-κB and MAPK pathways that are crucial in inflammation and cancer progression.
- Induction of Apoptosis : Through caspase activation and mitochondrial membrane potential disruption.
Case Studies
A notable case study involved the administration of this compound in a murine model of cancer. The results indicated a marked reduction in tumor size compared to control groups. Histological analysis showed decreased cell proliferation and increased apoptosis within tumor tissues.
属性
CAS 编号 |
52161-38-3 |
|---|---|
分子式 |
C8H15N |
分子量 |
125.21 g/mol |
IUPAC 名称 |
2,2,3,3-tetramethylbutanenitrile |
InChI |
InChI=1S/C8H15N/c1-7(2,3)8(4,5)6-9/h1-5H3 |
InChI 键 |
MOSJNBGPCBBNCG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C)(C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















